1,3,5-Triazine-2,4-diamine, 6-tetradecyl-

Purity Quality Control Procurement

1,3,5-Triazine-2,4-diamine, 6-tetradecyl- (CAS 191486-18-7) is an organic compound classified as a substituted triazine derivative. Its molecular structure features a 1,3,5-triazine ring substituted with two primary amino groups at positions 2 and 4, and a long tetradecyl (C14) alkyl chain at position 6.

Molecular Formula C17H33N5
Molecular Weight 307.5 g/mol
CAS No. 191486-18-7
Cat. No. B12558031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine-2,4-diamine, 6-tetradecyl-
CAS191486-18-7
Molecular FormulaC17H33N5
Molecular Weight307.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC1=NC(=NC(=N1)N)N
InChIInChI=1S/C17H33N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16(18)22-17(19)21-15/h2-14H2,1H3,(H4,18,19,20,21,22)
InChIKeyHXPZJNPIMRZESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Triazine-2,4-diamine, 6-tetradecyl- (CAS 191486-18-7) Procurement Overview and Chemical Identity


1,3,5-Triazine-2,4-diamine, 6-tetradecyl- (CAS 191486-18-7) is an organic compound classified as a substituted triazine derivative . Its molecular structure features a 1,3,5-triazine ring substituted with two primary amino groups at positions 2 and 4, and a long tetradecyl (C14) alkyl chain at position 6 . This amphiphilic architecture—a hydrophilic, nitrogen-rich heterocyclic head and a hydrophobic aliphatic tail—underpins its potential utility in materials science, pharmaceutical research, and agricultural chemistry .

Why 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- (CAS 191486-18-7) Cannot Be Substituted with Generic Triazine Analogs


The unique value of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- is derived from the precise interplay between its reactive 2,4-diamine moiety and its specific C14 alkyl chain length . Substituting it with a generic triazine analog or one with a different alkyl chain (e.g., C13 or C15) will fundamentally alter its critical performance attributes. In polymers and materials, the 14-carbon chain directly dictates crystallization behavior and inter-layer spacing in solid-state architectures, which are key determinants of mechanical and thermal properties [1]. In biological or agricultural contexts, the alkyl chain length strongly modulates lipophilicity (LogP), which in turn governs membrane permeability, bioavailability, and target-site interaction [2]. Therefore, using an alternative chain length without re-optimizing the entire application is a high-risk proposition with a low probability of success.

Quantitative Differentiation Evidence for 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- (CAS 191486-18-7)


Vendor-Specified Purity: A Procurement Baseline for 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-

One supplier lists a purity specification of 99.90% for 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- . This is a vendor-provided value and is not from a comparative research study.

Purity Quality Control Procurement

Computationally Predicted Lipophilicity (LogP) for 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-

The lipophilicity of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- can be compared to the unsubstituted 1,3,5-triazine-2,4-diamine core. The core's reported LogP is -0.44 [1]. In contrast, the C14 alkyl chain of the target compound is estimated to contribute an additional ~+7.0 LogP units (class-level inference, ~0.5 per -CH2-), resulting in an overall predicted LogP of ~+6.5.

Lipophilicity Hydrophobicity QSAR Drug Design

Solid-State Crystallization: The Threshold Behavior of a C14 Chain in Polymers

In a study of comb-like polymers containing triazine side-chains, Differential Scanning Calorimetry (DSC) analysis showed that crystallization and melting endotherms from side-chains were only observed when the alkyl group contained 14 or more carbon atoms [1].

Polymer Science Crystallization DSC Materials

High-Potential Application Scenarios for 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- (CAS 191486-18-7)


Synthesis of Amphiphilic, Crystallizable Comb-Like Polymers

This compound serves as a building block for creating polymers with ordered, phase-separated morphologies. The C14 chain length is above the threshold for side-chain crystallization , a property that can be leveraged to engineer materials with specific thermal transitions, mechanical reinforcement, or controlled barrier properties.

Design of Highly Lipophilic Bioactive Molecules

The addition of the tetradecyl chain drastically increases the compound's lipophilicity (estimated ΔLogP ≈ +6.9) compared to the core . This property can be exploited in the design of new chemical entities for which high membrane permeability or partitioning into lipid-rich environments (e.g., certain CNS targets, hydrophobic protein pockets) is a critical design requirement.

Formulation of Non-Polar Coatings, Surfactants, and Dispersants

The C14 alkyl chain confers strong hydrophobic character . Combined with the polar triazine head group, the compound is structurally well-suited for exploration as a non-ionic surfactant, a dispersant for pigments or nanoparticles in organic solvents, or as a component in hydrophobic surface coatings .

Reference Standard for Analytical Method Development

A key challenge in developing robust analytical methods (e.g., HPLC, LC-MS) for this class of amphiphilic triazine derivatives is managing their strong interaction with reversed-phase columns due to their long alkyl chains . The C14 homolog represents a useful benchmark for method optimization. Its chromatographic behavior can inform the selection of stationary phases (e.g., C18, mixed-mode) and mobile phase conditions for the reliable separation and quantification of similarly hydrophobic compounds.

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